molecular formula C9H12BrN B13272554 (4-Bromo-3-methylphenyl)ethylamine

(4-Bromo-3-methylphenyl)ethylamine

Cat. No.: B13272554
M. Wt: 214.10 g/mol
InChI Key: VSAYZAYGQJLJMH-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-3-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the aniline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for 4-bromo-N-ethyl-3-methylaniline often involve similar steps but are optimized for large-scale production. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-bromo-N-ethyl-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-methylaniline: Similar structure but lacks the ethyl group.

    4-bromo-3-methylaniline: Lacks the ethyl group and has a different substitution pattern.

    4-ethyl-3-methylaniline: Lacks the bromine atom.

Uniqueness

4-bromo-N-ethyl-3-methylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromo-N-ethyl-3-methylaniline

InChI

InChI=1S/C9H12BrN/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3

InChI Key

VSAYZAYGQJLJMH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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